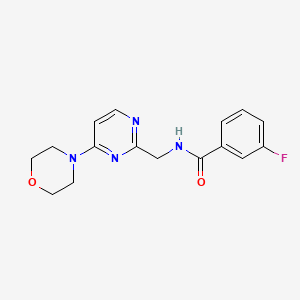

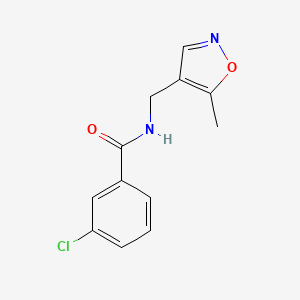

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to the class of compounds known as amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, in one study, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, Schiff bases obtained via the reaction of 3-amino-5-methylisoxazole with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, in the title compound, C (17)H (15)N (3)O (4)S, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Scientific Research Applications

Supramolecular Chemistry and Gelation Behavior

N-(thiazol-2-yl)benzamide derivatives, similar in structure to the compound , have been synthesized and investigated for their gelation behavior. This research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions, including π-π and S⋯O interactions, on gelation/non-gelation behavior. Two amides showed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential of such compounds in supramolecular chemistry applications (Yadav & Ballabh, 2020).

Synthetic Methods and Heterocyclic Compounds

Research on 3,5-disubstituted 1,2,4-thiadiazoles, prepared via oxidative dimerization of thioamides, highlights the synthetic versatility of heterocyclic compounds. This method involves reactions with DMSO and various electrophilic reagents, producing thiadiazoles with high yields. Such studies provide a foundation for developing novel synthetic pathways that could potentially be applied to the synthesis of compounds like 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide (Takikawa et al., 1985).

Biological Activities

Isoxazoline derivatives linked via piperazine to benzisothiazoles have been synthesized and shown to exhibit potent cytotoxic and antineoplastic activities in comparison to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells. This research underscores the therapeutic potential of heterocyclic benzamide derivatives in cancer treatment (Byrappa et al., 2017).

Antimicrobial Screening

Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for antimicrobial activity against a range of pathogens. Certain derivatives displayed significant antimicrobial properties, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Sethi et al., 2016).

properties

IUPAC Name |

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-10(7-15-17-8)6-14-12(16)9-3-2-4-11(13)5-9/h2-5,7H,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYCNVFVBQPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)

![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)